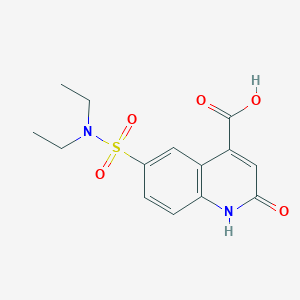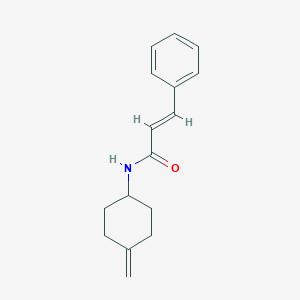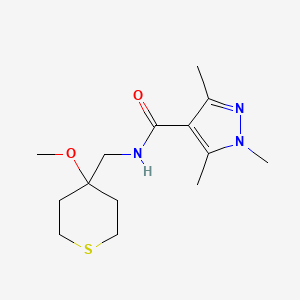![molecular formula C19H20N2O5S2 B2558695 methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate CAS No. 881485-05-8](/img/structure/B2558695.png)
methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazine ring system is a bicyclic structure with nitrogen and sulfur atoms, which can participate in hydrogen bonding and other intermolecular interactions . The thiophene ring is a five-membered aromatic ring containing a sulfur atom, which can contribute to the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups suggests that it might have good solubility in polar solvents .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Research on similar compounds often involves crystallographic studies to determine molecular structures, conformational dynamics, and intermolecular interactions. For example, the crystal structure analysis of azilsartan methyl ester provides insights into the molecular conformations and the interplay of hydrogen bonding and π–π stacking interactions in the crystalline state (Zhengyi Li et al., 2015). Such studies are foundational for understanding the physical and chemical properties of complex molecules, which could be extrapolated to understand the behavior of the compound .
Synthesis and Chemical Reactions
The synthesis routes and reactions involving structurally related compounds are of significant interest. For instance, the synthesis of 2-oxaisocephems with modifications at specific positions showcases the chemical versatility and potential antibacterial activity of thiazine derivatives (H. Tsubouchi et al., 1994). Such information can be crucial in understanding the synthetic pathways that could be applicable to the compound , as well as its potential bioactivity.
Chemical Transformations and Applications
The exploration of chemical transformations, such as the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate (M. Arshad et al., 2013), provides valuable insights into the reactivity and stability of thiazine derivatives under different conditions. This information is useful for predicting the behavior of similar compounds under various chemical environments.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-26-11-5-6-13-14(8-11)28-15(17(23)20-13)9-16(22)21-18-12(19(24)25-3)7-10(2)27-18/h5-8,15H,4,9H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQQKYFPKXVQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(S3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)






![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)



![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)